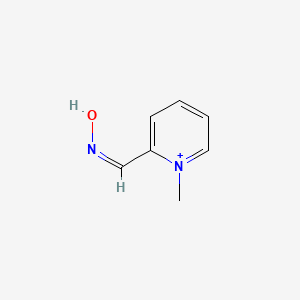

Pralidoxime cation, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pralidoxime cation, (Z)-, is a cholinesterase reactivator primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system . Pralidoxime cation, (Z)-, works by reactivating acetylcholinesterase, thereby restoring normal nerve function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pralidoxime cation, (Z)-, is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of pralidoxime cation, (Z)-, involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Pralidoxime cation, (Z)-, primarily undergoes nucleophilic substitution reactions. It reacts with phosphorylated acetylcholinesterase, displacing the phosphate group and reactivating the enzyme .

Common Reagents and Conditions: The reactivation process typically involves the use of pralidoxime in combination with atropine, which helps mitigate the muscarinic effects of organophosphate poisoning . The reaction conditions are usually physiological, with the compound administered intravenously or intramuscularly.

Major Products Formed: The primary product of the reaction between pralidoxime cation, (Z)-, and phosphorylated acetylcholinesterase is the reactivated enzyme and a non-toxic phosphate-pralidoxime complex .

Wissenschaftliche Forschungsanwendungen

Pralidoxime cation, (Z)-, has a wide range of applications in scientific research:

Wirkmechanismus

Pralidoxime cation, (Z)-, reactivates acetylcholinesterase by binding to the anionic site of the enzyme and displacing the phosphate group from the serine residue at the esteratic site . This process restores the enzyme’s ability to hydrolyze acetylcholine, thereby alleviating the symptoms of organophosphate poisoning . The compound also slows the aging process of phosphorylated acetylcholinesterase, making it more amenable to reactivation .

Vergleich Mit ähnlichen Verbindungen

Trimedoxime: Used in similar contexts but with a broader spectrum of activity against various organophosphates.

Methoxime: Another oxime-based reactivator with distinct chemical properties and applications.

Uniqueness of Pralidoxime Cation, (Z)-: Pralidoxime cation, (Z)-, is unique due to its FDA approval and widespread use in clinical settings. Its ability to reactivate acetylcholinesterase effectively and its established safety profile make it a preferred choice for treating organophosphate poisoning .

Eigenschaften

| Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase. | |

CAS-Nummer |

45765-69-3 |

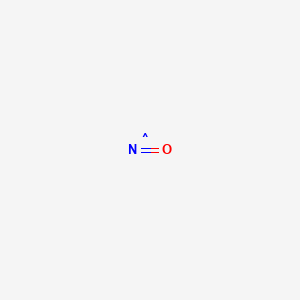

Molekularformel |

C7H9N2O+ |

Molekulargewicht |

137.16 g/mol |

IUPAC-Name |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 |

InChI-Schlüssel |

JBKPUQTUERUYQE-UHFFFAOYSA-O |

Isomerische SMILES |

C[N+]1=CC=CC=C1/C=N\O |

Kanonische SMILES |

C[N+]1=CC=CC=C1C=NO |

melting_point |

215-225 °C 215 - 225 °C |

Physikalische Beschreibung |

Solid |

Verwandte CAS-Nummern |

1200-55-1 (methyl sulfate) 154-97-2 (mesylate) 21239-05-4 (lactate[1:1]) 3687-33-0 (trichloroacetate) 51-15-0 (chloride) 94-63-3 (iodide) |

Löslichkeit |

1.49e-01 g/L |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761522.png)

![(1S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10761529.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)

![2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10761590.png)

![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)

![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10761612.png)